molecular formula C20H19N5S B2735771 3-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine CAS No. 1105235-67-3

3-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine

Cat. No.: B2735771
CAS No.: 1105235-67-3
M. Wt: 361.47
InChI Key: MLLSCCJOMQILJW-UHFFFAOYSA-N
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Description

The compound 3-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine is a heterocyclic molecule featuring a pyridazine core fused with a pyrazole ring. Its structure includes a phenyl group at position 1, an isopropyl substituent at position 4, and a sulfanyl-methyl-pyridine moiety at position 7 (Figure 1). Its synthesis and characterization often rely on crystallographic tools like SHELX for structural validation.

Properties

IUPAC Name

1-phenyl-4-propan-2-yl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5S/c1-14(2)18-17-12-22-25(16-8-4-3-5-9-16)19(17)20(24-23-18)26-13-15-7-6-10-21-11-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSCCJOMQILJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyridazine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The introduction of the isopropyl and phenyl groups can be achieved through alkylation and arylation reactions, respectively. The pyridin-3-ylmethylthio group is usually introduced via a nucleophilic substitution reaction using pyridin-3-ylmethylthiol and a suitable leaving group on the pyrazolo[3,4-d]pyridazine scaffold.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents employed.

Scientific Research Applications

4-Isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs sharing pyrazolo-pyridazine/pyrimidine scaffolds and substituent variations.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Biological Activity (Hypothesized/Reported)
3-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine Pyrazolo[3,4-d]pyridazine Phenyl (1), isopropyl (4), sulfanyl-methyl-pyridine (7) ~408.5 ~3.2* Kinase inhibition (theoretical)
2-((4-amino-3-(3-fluoro-5-hydroxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one Pyrazolo[3,4-d]pyrimidine Amino (4), fluoro-hydroxy-phenyl (3), quinazolinone-trifluoromethyl benzyl (side chain) ~638.6 ~2.8 PI3K inhibition (patented)

Key Findings:

Core Structure Impact: The pyridazine core in the target compound differs from the pyrimidine in the analog from . The sulfanyl-methyl-pyridine group enhances solubility compared to bulkier quinazolinone derivatives (Table 1).

Substituent Effects: The isopropyl group at position 4 may confer steric hindrance, limiting off-target interactions compared to amino groups in analogs. Fluorinated substituents (e.g., in the patented PI3K inhibitor) improve metabolic stability but reduce solubility, whereas the target compound’s non-fluorinated structure balances these properties.

Biological Activity: While the patented quinazolinone derivative exhibits confirmed PI3K inhibition, the target compound’s activity remains theoretical, necessitating enzymatic assays.

Biological Activity

3-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine is a complex organic compound belonging to the class of pyrazolopyridazines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, interactions with molecular targets, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo[3,4-d]pyridazine core with various substituents that may influence its biological activity:

PropertyDetails
IUPAC Name 1-phenyl-4-propan-2-yl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine
Molecular Formula C20H19N5S
Molecular Weight 365.46 g/mol
CAS Number 1105235-67-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the pyridin-3-ylmethylthio group enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activities. The exact pathways and interactions depend on the biological context and the nature of the target molecules involved.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrazolopyridazine derivatives in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Enzyme Inhibition : The ability to inhibit specific kinases or phosphatases can lead to significant therapeutic applications in cancer and other diseases.

Case Study 1: Anticancer Activity

A study demonstrated that a structurally similar pyrazolopyridazine compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 2: Enzyme Inhibition

Another research focused on the interaction of pyrazolopyridazine derivatives with PI3K and PKC enzymes, which are critical in cancer signaling pathways. The binding affinity was assessed using molecular docking studies, revealing potential for development as targeted therapies.

Data Table: Biological Activities of Pyrazolopyridazine Derivatives

Activity TypeCompound TypeMechanism of ActionReference
AnticancerPyrazolopyridazineInduction of apoptosis
Anti-inflammatoryPyrazolopyridazineModulation of inflammatory cytokines
Enzyme InhibitionPyrazolopyridazine derivativesInhibition of PI3K and PKC

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